molecular formula C12H7F3O3 B8231530 6-(Trifluoromethoxy)-2-naphthoic acid

6-(Trifluoromethoxy)-2-naphthoic acid

Cat. No.: B8231530
M. Wt: 256.18 g/mol
InChI Key: GSVXMGQJPJBRHA-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2-naphthoic acid is an organic compound that features a trifluoromethoxy group attached to a naphthalene ring This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethoxy group The trifluoromethoxy group is known for its electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)-2-naphthoic acid typically involves the introduction of the trifluoromethoxy group onto a naphthalene derivative. One common method involves the use of trifluoromethoxylation reagents. For example, the trifluoromethoxylation of naphthalene derivatives can be achieved using reagents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethoxylation processes. These processes often require the use of specialized equipment to handle the reactive and potentially hazardous reagents involved. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohols or aldehydes

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

6-(Trifluoromethoxy)-2-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2-naphthoic acid is largely dependent on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-(Trifluoromethoxy)-2-naphthoic acid can be compared with other similar compounds that contain trifluoromethoxy groups or naphthalene derivatives:

Properties

IUPAC Name

6-(trifluoromethoxy)naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-10-4-3-7-5-9(11(16)17)2-1-8(7)6-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVXMGQJPJBRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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